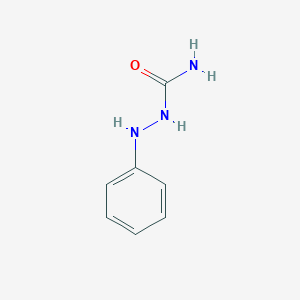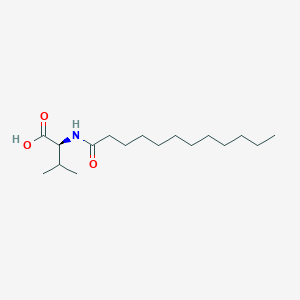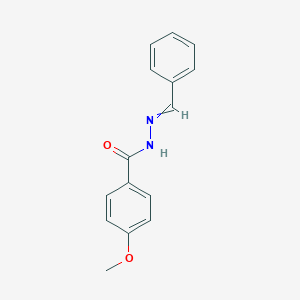
Magnesium titanium oxide (Mg2TiO4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium titanium oxide, also known as magnesium titanate, is an inorganic compound with the chemical formula Mg2TiO4. It is a member of the spinel group of minerals and is known for its high thermal stability, mechanical strength, and dielectric properties. This compound is commonly used in various industrial applications, including ceramics, electronics, and as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The solid-state reaction involves mixing magnesium oxide (MgO) and titanium dioxide (TiO2) powders, followed by calcination at high temperatures (typically around 1200-1400°C) to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then calcined to obtain the oxide . Hydrothermal synthesis involves reacting magnesium and titanium precursors in an aqueous solution at elevated temperatures and pressures to form the oxide .
Industrial Production Methods: In industrial settings, magnesium titanium oxide is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The raw materials, magnesium oxide and titanium dioxide, are readily available and inexpensive. The reaction is carried out in large rotary kilns or furnaces, where the mixed powders are heated to the required temperature to achieve the desired phase formation.
Chemical Reactions Analysis
Types of Reactions: Magnesium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Magnesium titanium oxide can be oxidized in the presence of oxygen at high temperatures to form higher oxides.
Reduction: It can be reduced using hydrogen or carbon monoxide at elevated temperatures to produce lower oxides or elemental metals.
Substitution: Substitution reactions can occur when magnesium or titanium ions are replaced by other metal ions in the crystal lattice, altering the compound’s properties.
Major Products Formed:
Oxidation: Higher oxides such as MgTiO3.
Reduction: Lower oxides or elemental magnesium and titanium.
Substitution: Modified spinel structures with different metal ions.
Scientific Research Applications
Magnesium titanium oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the decomposition of pollutants.
Medicine: Its dielectric properties make it suitable for use in medical devices, such as sensors and diagnostic equipment.
Mechanism of Action
The mechanism of action of magnesium titanium oxide depends on its application. In catalytic processes, it provides active sites for the adsorption and reaction of reactant molecules, facilitating the conversion to desired products. In electronic applications, its dielectric properties enable it to store and transfer electrical energy efficiently. In biomedical applications, its biocompatibility and stability allow it to interact with biological systems without causing adverse effects.
Comparison with Similar Compounds
Magnesium titanium oxide can be compared with other similar compounds, such as:
Magnesium oxide (MgO): While magnesium oxide has excellent thermal stability and is widely used as a refractory material, it lacks the dielectric properties of magnesium titanium oxide.
Titanium dioxide (TiO2): Titanium dioxide is known for its photocatalytic properties and is used in applications such as water purification and self-cleaning surfaces. it does not possess the same mechanical strength and dielectric properties as magnesium titanium oxide.
Zinc titanate (Zn2TiO4): Zinc titanate is another spinel compound with similar properties to magnesium titanium oxide but has different applications due to its unique chemical and physical characteristics.
Magnesium titanium oxide stands out due to its combination of thermal stability, mechanical strength, and dielectric properties, making it a versatile material for various applications.
Properties
CAS No. |
12032-52-9 |
|---|---|
Molecular Formula |
Mg2O4Ti |
Molecular Weight |
160.48 g/mol |
IUPAC Name |
dimagnesium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Mg.4O.Ti/q2*+2;4*-2;+4 |
InChI Key |
PRCGQSJBGXSCER-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ti+4] |
Key on ui other cas no. |
12032-52-9 |
Synonyms |
dimagnesium titanium tetraoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















